molecular formula C11H15NO2 B8733774 N-(4-Ethoxyphenyl)-N-methylacetamide CAS No. 7298-73-9

N-(4-Ethoxyphenyl)-N-methylacetamide

Cat. No.: B8733774
CAS No.: 7298-73-9
M. Wt: 193.24 g/mol
InChI Key: LLYKXHAEYFJRQZ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N-methylacetamide (CAS 7298-73-9), also known as N-Methylphenacetin, is a high-purity chemical compound supplied for research applications. With the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol, this compound is characterized by its specific physical properties, including a boiling point of approximately 309.1°C and a vapor pressure of 0.000652 mmHg at 25°C . This compound is of significant interest in pharmacological and toxicological research, particularly as a derivative of the classic antipyretic–analgesic agent Phenacetin . Like its analogs, it functions as a pro-drug, undergoing metabolic O-dealkylation to release active metabolites . Its core research value lies in its utility as a key intermediate in organic synthesis and in studies investigating the structure-activity relationships (SAR) of acetanilide derivatives. Researchers utilize it to explore metabolic pathways and the impact of N-alkylation on the efficacy and safety profiles of analgesic compounds, helping to distinguish the pharmacological effects of metabolites from parent drugs . The product is For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes.

Properties

CAS No.

7298-73-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C11H15NO2/c1-4-14-11-7-5-10(6-8-11)12(3)9(2)13/h5-8H,4H2,1-3H3

InChI Key

LLYKXHAEYFJRQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Phenacetin (N-(4-Ethoxyphenyl)acetamide)

  • Molecular Formula: C₁₀H₁₃NO₂ .
  • Key Differences : Lacks the N-methyl group present in the target compound.
  • Pharmacology: Phenacetin was widely used for pain relief but withdrawn due to renal papillary necrosis and carcinogenicity caused by oxidative de-ethylation to 4-ethoxyaniline .
  • Metabolism : Primarily metabolized via O-de-ethylation to N-(4-hydroxyphenyl)acetamide, a bioactive but toxic metabolite .

Bucetin (N-(4-Ethoxyphenyl)-3-hydroxybutanamide)

  • Molecular Formula: C₁₂H₁₇NO₃ .
  • Key Differences : Contains a 3-hydroxybutanamide chain instead of methylated acetamide.
  • Pharmacology : Exhibited analgesic properties but was discontinued due to renal toxicity. Its toxicity profile is milder than phenacetin, attributed to slower deacylation rates .
  • Metabolism : Converts to N-(4-hydroxyphenyl)-3-oxobutanamide and N-(4-hydroxyphenyl)acetamide via O-de-ethylation and β-decarboxylation .

N-(4-Methoxyphenyl)acetamide

  • Molecular Formula: C₉H₁₁NO₂ .
  • Key Differences : Methoxy substituent (vs. ethoxy) reduces lipophilicity.
  • Applications : Used in organic synthesis and as a precursor for pharmaceuticals. Lower ethoxy chain length may decrease metabolic stability compared to ethoxy analogs .

N-(4-Hydroxyphenyl)acetamide

  • Molecular Formula: C₈H₉NO₂ .
  • Key Differences : Hydroxyl group replaces ethoxy, increasing polarity.
  • Role : A common metabolite of phenacetin and bucetin. Exhibits analgesic activity but retains nephrotoxic risks due to reactive intermediates .

Sulfur-Containing Derivatives

  • Example: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: Not provided) .
  • Key Differences : Incorporates sulfonyl and nitro groups, enhancing electronic complexity.

Structural and Pharmacokinetic Comparison Table

Compound Molecular Formula Substituents Key Pharmacokinetic Traits Toxicity Concerns
N-(4-Ethoxyphenyl)-N-methylacetamide C₁₁H₁₅NO₂ Ethoxy, N-methyl Slower deacylation due to N-methylation Potential renal toxicity*
Phenacetin C₁₀H₁₃NO₂ Ethoxy Rapid O-de-ethylation to toxic metabolites High nephrotoxicity
Bucetin C₁₂H₁₇NO₃ Ethoxy, 3-hydroxybutanamide β-decarboxylation to N-(4-hydroxyphenyl)acetamide Moderate renal toxicity
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ Methoxy Lower lipophilicity; faster excretion Limited data
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ Hydroxyl High polarity; rapid conjugation Nephrotoxic metabolites

Research Findings and Implications

  • Metabolic Pathways : N-methylation in this compound may hinder enzymatic deacylation, reducing toxic metabolite formation compared to phenacetin .
  • Toxicity Mitigation : Structural modifications, such as methyl or hydroxybutanamide groups, alter metabolic rates and toxicity profiles, suggesting avenues for safer analgesic design .
  • Synthetic Utility : Derivatives with sulfonyl or nitro groups (e.g., ) expand applications in heterocyclic chemistry, though biological safety requires further study .

Q & A

Q. What are the common synthetic routes for N-(4-Ethoxyphenyl)-N-methylacetamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : A typical synthesis involves Pd-catalyzed cross-electrophile coupling and C–H alkylation. For example, a structurally similar compound, N-(4-(Hydroxymethyl)phenyl)-N-methylacetamide, was synthesized using Pd(OAc)₂ as a catalyst, XPhos as a ligand, and Zn as a reductant in DMF at 80°C for 24 hours . Optimization includes adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity, and reaction time. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Reaction yields can be monitored by TLC or HPLC.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • GC/MS : Use an Agilent 5977 MSD with an EI source, helium carrier gas (1.2 mL/min), and a temperature gradient from 50°C to 300°C for separation and fragmentation analysis .
  • NMR : Employ ¹H NMR (400 MHz, DMSO-d₆) to confirm the methyl group (δ ~2.1 ppm, singlet) and ethoxy moiety (δ ~1.3 ppm for CH₃, triplet; δ ~4.0 ppm for OCH₂, quartet). ¹³C NMR can verify the carbonyl (δ ~168 ppm) and aromatic carbons .
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) for the acetamide group .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and consult a physician immediately .
  • Waste Disposal : Follow institutional guidelines for organic waste, incinerating at >1000°C to prevent environmental release .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling strategies be adapted to synthesize derivatives of this compound?

  • Methodological Answer :
  • Derivatization : Introduce functional groups (e.g., halides, amines) via Suzuki-Miyaura coupling. For example, replace the ethoxy group with a boronate ester using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C .
  • Protection/Deprotection : Use trityl groups to protect reactive sites during multi-step syntheses, followed by acidic removal (e.g., HCl in THF) .

Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates and optimize stepwise conditions .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reactivity and solubility. For example, DMF enhances Pd-catalyzed reactions but may require post-reaction filtration .
  • Catalyst Recycling : Recover Pd catalysts using silica-supported ligands to reduce costs and improve consistency .

Q. How can computational methods predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps, predicting nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic mixtures (e.g., ethanol-water) using GROMACS to optimize purification protocols .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with biological activity using MOE software and PubChem data .

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